2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile
Overview
Description
2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile is a chemical compound with the molecular formula C8H4ClN3 . It has a molecular weight of 177.59 .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including 2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile, has been well studied in the past decade . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis
The InChI code for 2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile is 1S/C8H4ClN3/c9-7-5-12-4-6 (3-10)1-2-8 (12)11-7/h1-2,4-5H . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
Imidazo[1,2-a]pyridines, including 2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile, have been attracting substantial interest due to their potential pharmaceutical applications . The chemical reactions involving these compounds have been categorized into seven important categories: transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Scientific Research Applications
DNA Detection and Fluorescence
2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile has potential applications as a DNA-specific fluorescent probe. Novel benzimidazo[1,2-a]quinolines, a class that includes this compound, have been synthesized and characterized for their spectroscopic properties. These compounds have shown enhanced fluorescence emission intensity in the presence of ct-DNA, making them suitable for DNA detection applications (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).
Molecular Docking and Antimicrobial Activity
2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile derivatives have been explored for their potential in molecular docking and antimicrobial activities. These derivatives have been shown to exhibit moderate to good binding energies on target proteins, indicating their potential in drug development and as antimicrobial agents (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Synthesis and Structural Conversion
The synthesis of imidazo[1,2-a]-pyridine derivatives, including 2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile, has been a focus of research for their structural properties and conversion potential. Studies have explored various synthesis methods and the structural conversion of these compounds into other chemical structures (Chien, Thien, Loc, & Sung, 2014).
Luminescent Materials Development
2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile is investigated for its role in the development of luminescent materials. Research has shown that this compound can exhibit phosphorescent color switching in response to acid-base vapor stimuli, making it a promising candidate for developing dynamic functional materials with switchable properties (Li & Yong, 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloroimidazo[1,2-a]pyridine-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3/c9-7-5-12-4-6(3-10)1-2-8(12)11-7/h1-2,4-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMAAJCAUDUELE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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